5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one - 2845-82-1

5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one

Catalog Number: EVT-426367
CAS Number: 2845-82-1
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one belongs to the class of heterocyclic compounds, specifically oxadiazoles. This compound, characterized by its five-membered ring containing one oxygen and two nitrogen atoms, has garnered significant attention in scientific research due to its diverse biological activities. [, , , , ]

Synthesis Analysis
  • One common approach involves the reaction of isoniazid (INH) with potassium hydroxide and carbon disulfide, resulting in the formation of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione. This intermediate can then be further modified to obtain the desired derivatives. [, , ]
  • Another method utilizes the annulation of aldehydes and carbazates under electrochemical promotion, providing a versatile route to various 2-alkoxy/aryloxy-1,3,4-oxadiazoles and 1,3,4-oxadiazol-2(3H)-ones. []
  • The reaction of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione with substituted 2-[(2-bromoethyl)sulfanyl]-1,3-benzoxazole or 2-[(2-chloroethyl)sulfanyl]-1,3-benzoxazole under fusion conditions enables the synthesis of novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole derivatives. []
Molecular Structure Analysis

The molecular structure of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives have been extensively studied using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. [, , , , , , , ] Single-crystal X-ray diffraction analysis has also been employed to determine the precise three-dimensional structures of these compounds, revealing key structural features such as bond lengths, bond angles, and crystal packing arrangements. [, , , , , , , , , ]

Chemical Reactions Analysis
  • Mannich reaction: This reaction allows the introduction of an aminomethyl group at the 3-position of the oxadiazole ring, providing access to a diverse range of Mannich base derivatives. These derivatives have exhibited promising biological activities, particularly as antimycobacterial and antimicrobial agents. [, , ]
  • Alkylation and Acylation: The nitrogen atom at the 3-position of the oxadiazole ring can undergo alkylation or acylation reactions, further expanding the structural diversity and potential applications of these compounds. [, , ]
  • Ring transformation: Under certain conditions, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives can undergo ring transformation reactions, leading to the formation of other heterocyclic systems such as imidazolidin-2-ones, 1,2,4-triazolidine-3,5-diones, and 1,2,4-triazin-3(2H)-ones. These transformations offer alternative synthetic pathways to access a broader range of heterocyclic scaffolds with potential biological activities. [, , ]
Mechanism of Action
  • Antimycobacterial Activity: Certain derivatives have demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, including drug-resistant strains. [, , , ] While the exact mechanism of action remains to be fully elucidated, it is believed that these compounds may exert their antimycobacterial effects by inhibiting key enzymes involved in bacterial cell wall synthesis or DNA replication.
  • Antimicrobial Activity: 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives have also shown broad-spectrum antimicrobial activity against various bacterial and fungal strains. [, ] The mechanism of action in this context is thought to involve disruption of bacterial cell membrane integrity or inhibition of essential enzymes required for microbial growth.
  • Protoporphyrinogen oxidase (PPO) inhibition: Derivatives, particularly those with benzothiazole moieties, have demonstrated potent PPO inhibition. [] These compounds compete with the natural substrate of PPO, disrupting the heme biosynthesis pathway and ultimately leading to plant death, making them suitable for herbicide development.
  • Monoamine oxidase B (MAO B) inhibition: Some 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives, particularly those featuring a 5-[4-(benzyloxy)phenyl] substituent, exhibit selective and reversible inhibition of MAO B. [] These compounds can potentially be developed for neurological disorders associated with MAO B dysfunction.
Applications
  • Medicinal Chemistry: The diverse biological activities of these compounds, particularly their antimycobacterial, antimicrobial, and anti-inflammatory properties, have made them attractive targets for the development of novel therapeutics. [, , , , , , ]
  • Agricultural Chemistry: The potent herbicidal activity of some derivatives, specifically those acting as PPO inhibitors, highlights their potential for developing new and effective herbicides. []

3-(Arylaminomethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-(3H)-thi-2-one Derivatives

Compound Description: This series of Mannich base derivatives, derived from the antimycobacterial drug isoniazid (INH), were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. []

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Compound Description: This compound, investigated for potential anticancer activity, exhibits polymorphism, with three distinct crystal structures identified. []

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Compound Description: Similar to its phenyl analogue, this compound also demonstrates polymorphism, with two distinct crystal structures identified. It's also being investigated for potential anticancer activity. []

1-(4-Bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Compound Description: This compound's crystal structure has been analyzed, revealing the influence of intermolecular interactions on its packing. []

1,3-Bis{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one

Compound Description: This compound features a symmetrical structure with a distorted W-shape. Its crystal structure is stabilized by π–π interactions and weak C—H⋯N hydrogen-bonding interactions. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

Compound Description: This compound is a derivative of 1-isonicotinoyl-4-phenylthiosemicarbazide and belongs to the 1,3,4-oxadiazole class. Its crystal structure showcases a near-planar conformation. []

4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This 1,2,4-triazole derivative, derived from 1-isonicotinoyl-4-phenylthiosemicarbazide, displays a non-planar structure in its crystal form. []

N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hemihydrochloride Monohydrate

Compound Description: This compound's synthesis was facilitated by a CoII catalyst, and its crystal structure reveals a distinctive symmetric N⋯H+⋯N unit. []

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-4H-chromen-4-one

Compound Description: This compound's crystal structure reveals a near-planar conformation, with minimal dihedral angles between its ring systems. []

2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole Derivatives

Compound Description: This series of compounds were synthesized by linking a 1,3,4 oxadiazole ring to a benzoxazole moiety. They were evaluated for their antimicrobial, antioxidant, and antitubercular activities. []

3-((Substituted-benzo[d]thiazol-2-ylamino)methyl)-5- (pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione Derivatives

Compound Description: This series of Mannich base derivatives were synthesized using both conventional and microwave-assisted methods and were evaluated for their antimicrobial and anti-mycobacterial activities. []

5-(Pyridin-4-yl)-3-[2-(pyridin-4-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione

Compound Description: This compound was used as a ligand to generate Zn(II) and Cu(II) complexes. []

2-(p-Tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline Derivatives

Compound Description: This series of compounds were synthesized from the oxidative cyclization of N′-((2-(p-tolyloxy)quinoline-3-yl)methylene)isonicotinohydrazide and were evaluated for their antibacterial activities. []

2-Isonicotinoylhydrazinecarboxamide Derivatives and 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine Derivatives

Compound Description: These two series of compounds, along with N'-(E)-heteroaromatic- isonicotinohydrazide and 1-(7-chloroquinolin-4-yl)-2-(heteroaromatic)methylene hydrazone derivatives, were investigated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv. []

Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones

Compound Description: This series of Mannich bases of 3-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione derivatives were synthesized and screened for antimycobacterial activity against both drug-sensitive and isoniazid-resistant strains of M. tuberculosis. []

N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial and antioxidant activities. []

2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato Metal Complexes

Compound Description: This ligand, containing a 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol moiety, has been used to form metal complexes with cobalt [], nickel [], and iron []. These complexes exhibit varying coordination geometries and intermolecular interactions.

1-(2-(pyridin-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one

Compound Description: The crystal structure of this compound has been determined. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

Compound Description: This imidazole-containing compound, synthesized through a multi-step route, has been structurally characterized. [, ]

5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol Derivatives

Compound Description: A series of these derivatives, alongside 2,5-diaryloxadiazole derivatives, was synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. []

3-[(5-Phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one

Compound Description: This compound, containing both quinazolinone and oxadiazole moieties, was synthesized and characterized using spectroscopic methods. []

4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridinium Benzoate

Compound Description: This compound's crystal structure is stabilized by π–π stacking interactions, as revealed by crystallographic analysis. []

5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one Derivatives and Analogues

Compound Description: This series of compounds, designed as inhibitors of monoamine oxidase type B (MAO B), showed promising results in both in vitro and ex vivo studies. []

O,O-Dialkyl S-(5-aryl-1,3,4-oxadiazol-2(3H)-on-3-yl)methyl Phosphorothioates and Phosphorodithioates

Compound Description: This series of phosphorus-containing 1,3,4-oxadiazol-2-one derivatives were synthesized and investigated for their insecticidal activity and anti-acetylcholinesterase activity. []

3-{[5-(6-Methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one Derivatives

Compound Description: This series of compounds, incorporating oxadiazole, pyrimidine, and indole moieties, was synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. []

1,3,4-Oxadiazol-2(3H)-ones as Protoporphyrinogen Oxidase Inhibitors

Compound Description: This series of compounds, including benzothiazole analogues of oxadiargyl, was designed and synthesized as potential protoporphyrinogen oxidase inhibitors. []

3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one (BMS-191011)

Compound Description: This compound is a known opener of large-conductance Ca2+-activated potassium (maxi-K) channels. It has shown efficacy in in vivo stroke models but suffers from poor aqueous solubility. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

Compound Description: This compound, containing both oxadiazole and thiazole rings, was synthesized and evaluated for its antibacterial potential. []

5-pyridin-4-yl-2-thioxo-[1,3,4]oxadiazol-3-yl Derivatives

Compound Description: This series of compounds was designed and synthesized as potential anti-angiogenic agents targeting VEGFR-2. []

(5-Aryl-1,3,4-Oxadiazol-2-Yl)(Pyridin-2-Yl)Methanol Derivatives

Compound Description: These compounds were synthesized via a one-pot, three-component reaction involving (N-isocyanimino)triphenylphosphorane, 2-pyridinecarbaldehyde, and halogenated aromatic carboxylic acids. []

5-Aryl(or Benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones

Compound Description: This series of compounds served as versatile intermediates in the synthesis of various heterocyclic compounds, including 1-aminoimidazolidin-2-ones and 5,6-dihydro-4H-1,3,4-oxadiazines. []

5-(2,4-Difluorophenoxy)-3-aryl-1,3,4-oxadiazol-2(3H)-ones

Compound Description: This series of compounds was designed to improve the aqueous solubility of peripherally selective FAAH inhibitors. The introduction of ionizable substituents on the N-phenyl ring led to enhanced solubility while maintaining or improving potency against the FAAH enzyme. []

5-Aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one Derivatives

Compound Description: These compounds were synthesized and their reactivity explored, leading to the discovery of a novel ring transformation into 4-benzamido-1-methyl(or phenyl)-1,2,4-triazolidine-3,5-dione derivatives upon acid hydrolysis. []

4,5-Dihydro-1,2,4-triazin-3(2H)-one Derivatives

Compound Description: These derivatives were synthesized through a novel cyclic transformation of 1,3,4-oxadiazol-2(3H)-one derivatives, showcasing the versatility of oxadiazolones as synthetic precursors. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: This novel phosphodiesterase 4 (PDE4) inhibitor demonstrates a favorable therapeutic index with reduced emetogenicity compared to earlier generations of PDE4 inhibitors. []

3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones

Compound Description: This series of compounds, incorporating both oxadiazole and benzothiazole moieties, was synthesized and evaluated for their antifungal activity. []

3-Acylamino-2-oxazolidinone Derivatives

Compound Description: These derivatives were obtained through a cyclic transformation of 5-aryl (or benzyl)-1,3,4-oxadiazol-2(3H)-one derivatives, demonstrating the versatility of oxadiazolones as synthetic building blocks. []

5-(2-Methylphenyl)-1,3,4-oxadiazol-2(3H)-one Derivatives

Compound Description: These derivatives were synthesized and evaluated for their fungicidal activity. The study focused on the impact of structural modifications on both biological activity and physicochemical properties. []

5-Phenyl-3-(piperidine-4-yl)-1,3,4-oxadiazole-2(3H)-one Derivatives

Compound Description: This series of compounds was designed and synthesized as potential ligands for 5-HT4 and/or H3 receptors, targeting disorders related to the central nervous system, gastrointestinal tract, lower urogenital organs, or cardiovascular system. []

5-Aryl-3-(8-azabicyclo[3.2.1]octan-3-yl)-1,3,4-oxadiazol-2(3H)-one Derivatives

Compound Description: This series of compounds was designed as potential therapeutic agents and highlights the exploration of diverse substituents on the oxadiazolone scaffold for modulating biological activity. []

Bis(μ-2-{5-[(pyridin-4-ylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenolato)bis[(acetylacetonato)copper(II)]

Compound Description: This binuclear copper(II) complex was synthesized using an asymmetric ligand containing a 1,3,4-oxadiazole ring. The complex exhibits weak intermolecular interactions, including Cu···S, C-H···π, and π-π interactions. []

1,4-Bis{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butane

Compound Description: This symmetrical compound features two 5-(pyridin-4-yl)-1,3,4-oxadiazole units connected by a butane-1,4-diyl linker through sulfur atoms at the 2-position. Its crystal structure showcases a twisted conformation. []

Honokiol Derivatives Bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones

Compound Description: This series of compounds, inspired by the natural product honokiol, was synthesized and evaluated for their antiviral activity against SARS-CoV-2. Some derivatives showed promising activity by inhibiting viral entry. []

Properties

CAS Number

2845-82-1

Product Name

5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one

IUPAC Name

5-pyridin-4-yl-3H-1,3,4-oxadiazol-2-one

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7-10-9-6(12-7)5-1-3-8-4-2-5/h1-4H,(H,10,11)

InChI Key

ZSRKMMIFJWHGDV-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=NNC(=O)O2

Canonical SMILES

C1=CN=CC=C1C2=NNC(=O)O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.